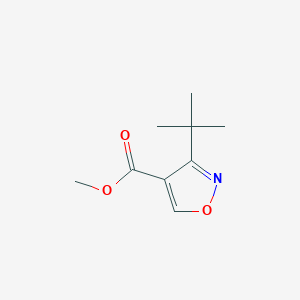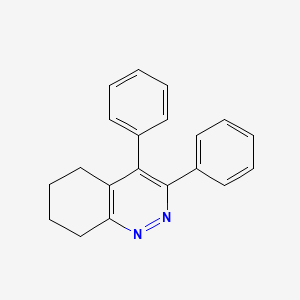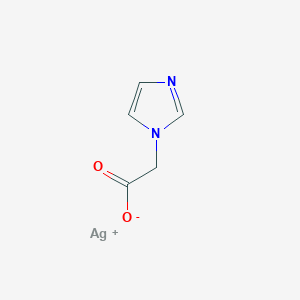
Cis-4-aminoadamantan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-4-aminoadamantan-1-ol hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It is a derivative of adamantane, a highly stable cage-like hydrocarbon. This compound is known for its applications in the pharmaceutical field, particularly as an intermediate in the synthesis of antiviral and antitumor drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-aminoadamantan-1-ol hydrochloride typically involves the reduction of 5-hydroxy-2-adamantanone using palladium-carbon hydrogenation. The reaction is carried out in an aqueous ammonia solvent, followed by acidification to form the hydrochloride salt . The process is efficient, with high atom economy and minimal reaction steps, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of aqueous ammonia as the reaction medium ensures cost-effectiveness and environmental friendliness. The reaction conditions are optimized to achieve high yields and purity, making the process viable for commercial production .
Analyse Chemischer Reaktionen
Types of Reactions
Cis-4-aminoadamantan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amino group or the hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various adamantane derivatives, such as ketones, carboxylic acids, and substituted amines. These derivatives have diverse applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Cis-4-aminoadamantan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antitumor properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting viral infections and cancer.
Industry: The compound is used in the production of functional polymers and other advanced materials
Wirkmechanismus
The mechanism of action of cis-4-aminoadamantan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to antiviral or antitumor effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trans-4-aminoadamantan-1-ol hydrochloride
- 1-aminoadamantane
- 4-hydroxyadamantane
Uniqueness
Cis-4-aminoadamantan-1-ol hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. Compared to its trans isomer, the cis configuration may offer different binding affinities and selectivities for molecular targets .
Eigenschaften
Molekularformel |
C10H18ClNO |
|---|---|
Molekulargewicht |
203.71 g/mol |
IUPAC-Name |
(3R,5S)-4-aminoadamantan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H/t6?,7-,8+,9?,10?; |
InChI-Schlüssel |
KWEPNQFVPHYHHO-ILQIGJEOSA-N |
Isomerische SMILES |
C1[C@@H]2CC3(C[C@@H](C2N)CC1C3)O.Cl |
Kanonische SMILES |
C1C2CC3CC(C2)(CC1C3N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


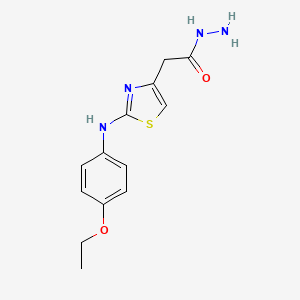
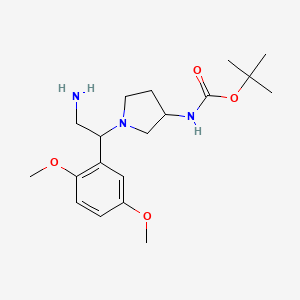
![4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)


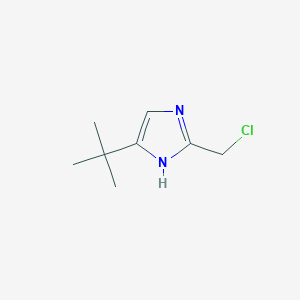
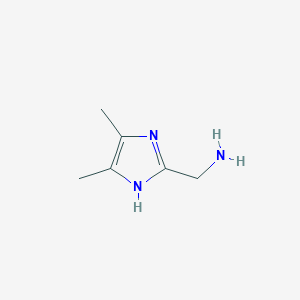
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)

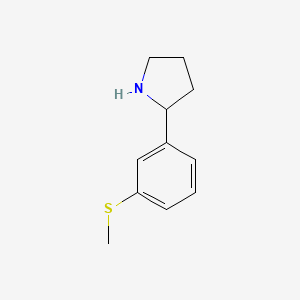
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)
